molecular formula C11H15FO2 B7990690 2-(3-Fluoro-4-propoxyphenyl)ethanol

2-(3-Fluoro-4-propoxyphenyl)ethanol

Cat. No.: B7990690
M. Wt: 198.23 g/mol
InChI Key: JMIXUDIWXFLETJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2. This compound is characterized by the presence of a fluoro group, a propoxy group, and an ethanol moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluoro-4-propoxyphenyl)ethanol involves the reaction of 3-fluoro-4-propoxybenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-propoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-Fluoro-4-propoxybenzaldehyde or 3-fluoro-4-propoxybenzoic acid.

    Reduction: 2-(3-Fluoro-4-propoxyphenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-propoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and propoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The ethanol moiety can participate in hydrogen bonding and other interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)ethanol
  • 2-(3-Fluoro-4-ethoxyphenyl)ethanol
  • 2-(3-Fluoro-4-butoxyphenyl)ethanol

Uniqueness

2-(3-Fluoro-4-propoxyphenyl)ethanol is unique due to the specific combination of fluoro and propoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

2-(3-fluoro-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8,13H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIXUDIWXFLETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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